![molecular formula C8H9N3 B2821788 Imidazo[1,2-A]pyridin-8-ylmethanamine CAS No. 933721-91-6](/img/structure/B2821788.png)

Imidazo[1,2-A]pyridin-8-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

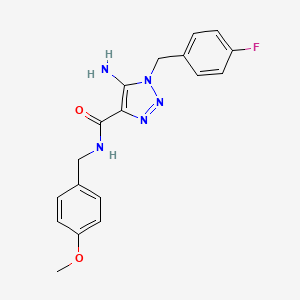

Imidazo[1,2-A]pyridin-8-ylmethanamine is a chemical compound with the CAS Number: 933721-91-6 . It has a linear formula of C8H9N3 and a molecular weight of 147.18 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for Imidazo[1,2-A]pyridin-8-ylmethanamine is 1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 . The optimized molecular structure and its molecular orbital were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-A]pyridin-8-ylmethanamine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridin-8-ylmethanamine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridin-8-ylmethanamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

Imidazo[1,2-A]pyridin-8-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the synthesis of various drugs and therapeutic agents .

Material Science

This compound is also useful in material science because of its structural character . It can be used in the development of new materials with unique properties.

Optoelectronic Devices

Imidazo[1,2-A]pyridin-8-ylmethanamine derivatives have shown potential in the development of optoelectronic devices . These devices convert light into electricity or vice versa, and are used in a wide range of technologies, including solar cells and LED lights.

Sensors

Another application of Imidazo[1,2-A]pyridin-8-ylmethanamine is in the field of sensors . Its unique chemical structure can be utilized to develop sensors with high sensitivity and selectivity.

Anti-Cancer Drugs

Imidazo[1,2-A]pyridin-8-ylmethanamine and its derivatives have been studied for their potential use as anti-cancer drugs . They can be designed to target specific cancer cells, reducing the side effects associated with traditional chemotherapy.

Confocal Microscopy and Imaging

This compound has been used as emitters for confocal microscopy and imaging . This allows for the visualization of cellular processes in real-time, providing valuable insights for biological research.

Molecular Docking Simulations

Imidazo[1,2-A]pyridin-8-ylmethanamine derivatives have been used in molecular docking simulations . These simulations are crucial in drug discovery, helping researchers understand how potential drugs interact with their targets.

Tuberculosis Treatment

Imidazo[1,2-A]pyridin-8-ylmethanamine derivatives have shown potential in the treatment of tuberculosis . In animal models, these compounds have been shown to significantly reduce bacterial load.

Mécanisme D'action

Target of Action

Imidazo[1,2-A]pyridin-8-ylmethanamine is a complex compound with potential applications in medicinal chemistry . They have been explored as covalent inhibitors, potentially targeting proteins like KRAS G12C , a known oncogene involved in various cancers.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, often leading to irreversible inhibition. This can result in prolonged pharmacological effects even after the drug has been cleared from the body.

Biochemical Pathways

Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it’s plausible that they could affect pathways involving their target proteins. For instance, if KRAS G12C is a target, the compound could impact the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (14718 ) falls within the range generally favorable for oral bioavailability

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anticancer activity . If the compound acts as a covalent inhibitor of a protein like KRAS G12C , it could potentially inhibit the proliferation of cancer cells harboring this mutation.

Safety and Hazards

The safety information available indicates that Imidazo[1,2-A]pyridin-8-ylmethanamine is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-8-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBHHZIHWRUOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridin-8-ylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)

![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)

![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)

![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)

![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)

![N-(1-cyano-1-methylethyl)-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821728.png)